molecular formula C14H7BrF3N3O2 B2425696 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 312922-08-0

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2425696
CAS No.: 312922-08-0
M. Wt: 386.128
InChI Key: XUCGQIJNYLFDEB-UHFFFAOYSA-N
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Description

Planar Fused Ring System

The pyrazolo[1,5-a]pyrimidine core adopts a planar conformation due to aromatic stabilization. The pyrazole ring (positions 1–5) and pyrimidine ring (positions 1, 2, 3, 4, 5) share a common bond, forming a rigid, fused structure.

Substituent Orientation

  • 4-Bromophenyl Group (Position 5) : The bromine atom at the para position of the phenyl ring introduces steric and electronic effects. The phenyl ring is typically oriented perpendicular to the pyrazolo[1,5-a]pyrimidine core to minimize steric hindrance.
  • Trifluoromethyl Group (Position 7) : The -CF₃ group is electron-withdrawing, enhancing the electrophilicity of the pyrazole ring. Its spatial arrangement is constrained by the fused ring system, favoring a coplanar orientation with the core.

Carboxylic Acid Group (Position 3)

The -COOH group at position 3 is deprotonated under physiological conditions, forming a carboxylate anion (-COO⁻). This group participates in hydrogen bonding and ionic interactions, influencing solubility and reactivity.

Table 1: Comparative Geometry of Pyrazolo[1,5-a]pyrimidine Derivatives

Derivative Core Planarity Substituent Orientation (Key Groups) Reference
5-(4-Bromophenyl)-7-(trifluoromethyl) Planar Perpendicular (4-bromophenyl), coplanar (-CF₃)
5-(4-Fluorophenyl)-7-(trifluoromethyl) Planar Coplanar (4-fluorophenyl), coplanar (-CF₃)
3,5-Dichloropyrazolo[1,5-a]pyrimidine Slightly non-planar Coplanar (Cl substituents)

Electronic Structure and Resonance Stabilization Mechanisms

The compound’s electronic structure is dominated by conjugation within the fused bicyclic system and substituent effects.

Aromatic Conjugation and Electron Delocalization

The pyrazolo[1,5-a]pyrimidine core exhibits extensive π-conjugation, stabilizing the molecule through resonance. Electron density is delocalized across the fused rings, with partial double-bond character in single bonds.

Substituent Effects

  • 4-Bromophenyl Group : The bromine atom is an electron-withdrawing group (EWG) via inductive effects, polarizing the phenyl ring. This reduces electron density on the pyrimidine ring, enhancing electrophilicity at position 3.
  • Trifluoromethyl Group : The -CF₃ group is a strong EWG, withdrawing electron density through σ* orbitals. This effect stabilizes the adjacent pyrazole ring via resonance, increasing its electrophilic character.
  • Carboxylic Acid Group : The -COOH group is a strong EWG, further withdrawing electron density from the pyrimidine ring. Its resonance stabilization involves delocalization of the carboxylate anion into the ring system.

HOMO-LUMO Energy Levels

While explicit HOMO-LUMO data for this compound are unavailable, analogous pyrazolo[1,5-a]pyrimidines exhibit:

  • HOMO : Localized on the pyrimidine ring, influenced by electron-withdrawing substituents.
  • LUMO : Localized on the pyrazole ring, stabilized by -CF₃ and -COOH groups.

Comparative Analysis with Pyrazolo[1,5-a]pyrimidine Derivatives

The compound’s properties are distinct from other pyrazolo[1,5-a]pyrimidine derivatives due to its unique substituents.

Substituent Impact on Reactivity

Property 5-(4-Bromophenyl)-7-(trifluoromethyl) 5-(4-Fluorophenyl)-7-(trifluoromethyl) 5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)
Electrophilicity High (due to -Br, -CF₃, -COOH) Moderate (due to -F, -CF₃, -COOH) High (due to -Cl, -CF₃, -COOH)
Solubility Low (hydrophobic -CF₃, -Br) Moderate (hydrophilic -F) Low (hydrophobic -Cl)
Biological Activity Potential kinase inhibitor (untested) Kinase inhibitor (e.g., Pim-1) Anticancer agent (untested)
Reference

Functional Group Utility

  • 4-Bromophenyl Group : Serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization.
  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, critical for drug-like properties.
  • Carboxylic Acid Group : Facilitates salt formation for improved solubility and enables conjugation to targeting moieties.

Structural Rigidity vs. Flexibility

The fused bicyclic core provides rigidity, while substituents (e.g., -CF₃, -COOH) limit rotational freedom. This contrasts with more flexible derivatives like 3,5-dimethylpyrazolo[1,5-a]pyrimidines, which exhibit conformational variability.

Properties

IUPAC Name

5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrF3N3O2/c15-8-3-1-7(2-4-8)10-5-11(14(16,17)18)21-12(20-10)9(6-19-21)13(22)23/h1-6H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCGQIJNYLFDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 3-amino-5-(trifluoromethyl)pyrazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms and effects.

Chemical Structure and Properties

The chemical formula for this compound is C14H7BrF3N3O2C_{14}H_7BrF_3N_3O_2, with a molecular weight of approximately 386.12 g/mol. The compound contains a bromophenyl group and a trifluoromethyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Key Findings:

  • Cytotoxicity : In vitro assays reveal that this compound reduces the viability of A549 cells significantly. For example, certain derivatives have shown a reduction in viability to as low as 66% at a concentration of 100 µM after 24 hours of exposure .
  • Structure-Activity Relationship (SAR) : Compounds with specific functional groups, such as free amino groups or carboxylic acids, tend to exhibit enhanced anticancer activity compared to those lacking these features .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated against multidrug-resistant pathogens. The results suggest that it possesses selective antimicrobial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

  • Inhibition of Resistant Strains : Compounds derived from pyrazolo[1,5-a]pyrimidines have shown effectiveness against resistant bacterial strains, indicating their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways in bacteria.

Case Studies

Several studies have specifically focused on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

StudyFocusKey Results
AnticancerSignificant cytotoxicity against A549 cells; structure-dependent activity observed.
AntimicrobialEffective against MRSA; potential for development into new antibiotics.
SAR AnalysisIdentified key functional groups that enhance biological activity; highlighted the role of trifluoromethyl groups.

Q & A

Basic: What synthetic methodologies are most effective for preparing pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives?

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of 5-aminopyrazole precursors with enaminones or β-diketones. For example, describes a protocol using (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one and 5-aminopyrazole in aqueous ethanol to form pyrazolo[1,5-a]pyrimidine intermediates. Subsequent hydrolysis yields carboxylic acid derivatives, which can be coupled with amines using bis(pentafluorophenyl) carbonate (BPC) as an activating agent. Key steps include:

  • Cyclization : Optimizing solvent polarity (e.g., ethanol/DMF mixtures) to enhance reaction efficiency.
  • Crystallization : Purification via recrystallization from DMF or ethanol to isolate high-purity products .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

X-ray crystallography is the gold standard for confirming molecular structure. and detail single-crystal X-ray diffraction (SC-XRD) parameters (e.g., orthorhombic Pbca space group, Z = 8) to resolve bond lengths and angles. Complementary techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., trifluoromethyl and bromophenyl groups).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+^+ peak for C18_{18}H10_{10}BrF3_3N4_4O2_2) .

Advanced: How do substituents like the 4-bromophenyl group influence biological activity compared to other aryl groups?

The 4-bromophenyl group enhances lipophilicity and electron-withdrawing effects, potentially improving target binding. highlights that substituents such as 4-fluorophenyl or dichlorophenyl in analogous compounds modulate activity as kinase inhibitors or antiparasitic agents. For example:

  • Electron-Withdrawing Groups : Trifluoromethyl and bromine increase metabolic stability and receptor affinity.
  • Comparative Studies : Replace bromine with chlorine or fluorine in analogs to assess SAR (structure-activity relationship) using in vitro assays (e.g., IC50_{50} against kinase targets) .

Advanced: What strategies resolve contradictions in solubility and bioavailability data for this compound?

Contradictions often arise from polymorphic forms or aggregation. suggests:

  • Co-solvent Systems : Use DMSO-water mixtures for in vitro assays to mimic physiological conditions.
  • Salt Formation : React the carboxylic acid group with amines (e.g., triethylamine) to improve aqueous solubility.
  • Particle Size Reduction : Nanomilling or spray-drying to enhance dissolution rates .

Advanced: How can computational methods guide the optimization of this compound for specific targets?

Density Functional Theory (DFT) and molecular docking predict interactions with biological targets. demonstrates that trifluoromethyl groups enhance binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Steps include:

  • Docking Simulations : Use software like AutoDock Vina to model interactions with receptors (e.g., KDR kinase).
  • ADMET Prediction : Tools like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Advanced: What analytical techniques quantify trace impurities in synthesized batches?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. describes:

  • Gradient Elution : Acetonitrile/water with 0.1% trifluoroacetic acid to separate impurities (e.g., unreacted intermediates).
  • LC-MS Coupling : Identify impurities via exact mass (e.g., residual chloromethyl derivatives from synthesis) .

Advanced: How to address discrepancies in reported biological activity across similar analogs?

Contradictions may stem from assay conditions or substituent positioning. notes that 7-chloro analogs exhibit anti-tumor activity, while 7-trifluoromethyl derivatives (like the target compound) may prioritize kinase inhibition. Mitigation strategies:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase assays) and controls.
  • Meta-Analysis : Compare IC50_{50} values across studies with normalized protocols .

Advanced: What crystallographic challenges arise when analyzing halogen-substituted pyrazolo[1,5-a]pyrimidines?

Heavy atoms like bromine increase X-ray absorption, complicating data collection. recommends:

  • Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K using liquid nitrogen).
  • Absorption Correction : Apply multi-scan methods (e.g., SCALE3 in CrystalClear) to refine data .

Advanced: How to design derivatives for enhanced metabolic stability without compromising activity?

and propose:

  • Bioisosteric Replacement : Substitute bromine with iodine for similar steric effects but slower metabolism.
  • Prodrug Strategies : Esterify the carboxylic acid to improve cell permeability, with in vivo hydrolysis to the active form .

Advanced: What mechanistic studies elucidate the role of the trifluoromethyl group in enzyme inhibition?

Isothermal titration calorimetry (ITC) and kinetic assays quantify binding thermodynamics. indicates the trifluoromethyl group stabilizes ligand-receptor complexes via hydrophobic interactions and reduced desolvation penalties. Key steps:

  • Enzyme Kinetics : Measure Km_m and Vmax_{max} shifts in the presence of the inhibitor.
  • Fluorescence Quenching : Monitor conformational changes in tryptophan residues near the active site .

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